molecular formula C14H12Br2OS B15243421 3,3'-(Sulfinylbis(methylene))bis(bromobenzene)

3,3'-(Sulfinylbis(methylene))bis(bromobenzene)

Cat. No.: B15243421
M. Wt: 388.1 g/mol
InChI Key: QNAILQSUSXUPDI-UHFFFAOYSA-N
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Description

3,3’-(Sulfinylbis(methylene))bis(bromobenzene) is an organic compound with the molecular formula C14H12Br2OS It is characterized by the presence of two bromobenzene rings connected via a sulfinyl group and methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) typically involves the reaction of bromobenzene derivatives with sulfinyl-containing reagents. One common method is the reaction of 3-bromobenzyl chloride with sodium sulfinylmethane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

On an industrial scale, the production of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Sulfinylbis(methylene))bis(bromobenzene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’-(Sulfinylbis(methylene))bis(bromobenzene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Sulfinylbis(methylene))bis(bromobenzene) involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the bromobenzene rings can engage in π-π interactions with aromatic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Sulfonybis(methylene))bis(bromobenzene): Similar structure but with a sulfone group instead of a sulfinyl group.

    3,3’-(Sulfanylbis(methylene))bis(bromobenzene): Contains a sulfide group instead of a sulfinyl group.

    3,3’-(Sulfinylbis(methylene))bis(3-methyloxetane): Features oxetane rings instead of bromobenzene rings.

Uniqueness

3,3’-(Sulfinylbis(methylene))bis(bromobenzene) is unique due to its specific combination of bromobenzene rings and a sulfinyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H12Br2OS

Molecular Weight

388.1 g/mol

IUPAC Name

1-bromo-3-[(3-bromophenyl)methylsulfinylmethyl]benzene

InChI

InChI=1S/C14H12Br2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2

InChI Key

QNAILQSUSXUPDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)CC2=CC(=CC=C2)Br

Origin of Product

United States

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